molecular formula C16H13ClN2O3S B2706978 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105233-02-0

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B2706978
CAS RN: 1105233-02-0
M. Wt: 348.8
InChI Key: PHQVCKUIGMICCW-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSPO and is a member of the oxadiazole family.

Scientific Research Applications

Docking Studies and Molecular Structure Analysis

One study focused on the molecular structure and docking studies of tetrazole derivatives closely related to the chemical structure . These compounds were examined for their potential as COX-2 inhibitors, using crystallography and molecular docking studies to understand their orientation and interactions within the enzyme's active site. This research highlights the structural analysis and potential pharmacological applications of such compounds (Al-Hourani et al., 2015).

Synthesis and Pharmacological Evaluation

Another study outlined the synthesis and pharmacological evaluation of N-substituted oxadiazole derivatives, demonstrating their antibacterial potential against both gram-positive and gram-negative bacteria. This systematic effort underscores the antimicrobial capabilities of oxadiazole derivatives, suggesting their application in developing new antibacterial agents (Siddiqui et al., 2014).

Antiviral Activity

Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, closely related to the specified compound, revealed certain anti-tobacco mosaic virus activities. The synthesis and biological evaluation of these derivatives offer insights into their potential use as antiviral agents, expanding the scope of applications for such chemical structures (Chen et al., 2010).

Environmental Degradation Studies

Another angle of research involves studying the degradation of related oxadiazole compounds in soils, providing valuable data on environmental impact and degradation factors. This research is crucial for understanding the environmental persistence and degradation pathways of such chemicals (An-xian, 2015).

Antimicrobial and Cytotoxic Activities

A study on sulfone-linked bis heterocycles, including oxadiazoles, evaluated their antimicrobial and cytotoxic activities. The research demonstrates the potential of these compounds in developing treatments against bacterial infections and their applicability in cytotoxicity studies for cancer research (Muralikrishna et al., 2012).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-11-4-2-3-5-14(11)16-18-15(22-19-16)10-23(20,21)13-8-6-12(17)7-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQVCKUIGMICCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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